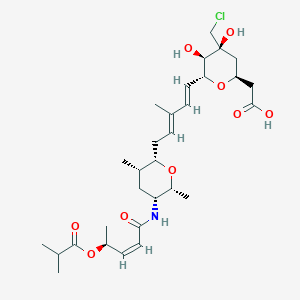

Thailanstatin C

Description

This compound has been reported in Burkholderia thailandensis with data available.

from Burkholderia thailandensis; modulates glucocorticoid receptor splicing process to enhance GRbeta levels and thereby decrease the GC response; potential glaucoma therapeutic agent; structure in first source

Structure

3D Structure

Properties

Molecular Formula |

C30H46ClNO9 |

|---|---|

Molecular Weight |

600.1 g/mol |

IUPAC Name |

2-[(2S,4S,5R,6R)-4-(chloromethyl)-6-[(1E,3E)-5-[(2S,3S,5R,6R)-3,6-dimethyl-5-[[(Z,4S)-4-(2-methylpropanoyloxy)pent-2-enoyl]amino]oxan-2-yl]-3-methylpenta-1,3-dienyl]-4,5-dihydroxyoxan-2-yl]acetic acid |

InChI |

InChI=1S/C30H46ClNO9/c1-17(2)29(37)39-20(5)9-12-26(33)32-23-13-19(4)24(40-21(23)6)10-7-18(3)8-11-25-28(36)30(38,16-31)15-22(41-25)14-27(34)35/h7-9,11-12,17,19-25,28,36,38H,10,13-16H2,1-6H3,(H,32,33)(H,34,35)/b11-8+,12-9-,18-7+/t19-,20-,21+,22+,23+,24-,25+,28+,30+/m0/s1 |

InChI Key |

IUEAQIHFZAHMMU-WEDQMBCXSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@](C[C@H](O2)CC(=O)O)(CCl)O)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C(C)C |

Canonical SMILES |

CC1CC(C(OC1CC=C(C)C=CC2C(C(CC(O2)CC(=O)O)(CCl)O)O)C)NC(=O)C=CC(C)OC(=O)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Binding of Thailanstatin C to the SF3b Complex: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spliceosome, a dynamic and intricate molecular machine, is responsible for the precise removal of introns from pre-messenger RNA (pre-mRNA), a critical step in eukaryotic gene expression. The SF3b complex is a core component of the U2 small nuclear ribonucleoprotein (snRNP), which plays a pivotal role in recognizing the branch point adenosine (BPA) within the intron. The fidelity of this recognition is paramount for accurate splicing. Dysregulation of the splicing process is increasingly implicated in various human diseases, including cancer, making the spliceosome an attractive target for therapeutic intervention.

Thailanstatins, a family of natural products, have emerged as potent inhibitors of the spliceosome. This technical guide focuses on Thailanstatin C and its interaction with the SF3b complex. Thailanstatins, structurally related to other known splicing modulators like spliceostatin A and FR901464, exert their anti-proliferative effects by directly binding to the SF3b complex and inhibiting its function.[1][2] This document provides a comprehensive overview of the this compound binding site, quantitative binding data, detailed experimental methodologies for studying this interaction, and visualizations of the key molecular events.

Quantitative Analysis of Thailanstatin Activity

Thailanstatins, including this compound, are potent inhibitors of pre-mRNA splicing. While a specific IC50 value for this compound is not consistently reported in the literature, it is known to exhibit comparable potency to other members of the thailanstatin family and related compounds like FR901464.[3][4] The available quantitative data for Thailanstatin A and its derivatives provide a strong indication of the potency of this class of molecules.

| Compound | Assay | IC50 Value | Reference |

| Thailanstatin A | In vitro splicing inhibition | 650 nM | [5] |

| Thailanstatin A methyl ester | In vitro splicing inhibition | ~0.4 µM | [1] |

| Thailanstatins (A, B, C) | In vitro splicing inhibition | Single to sub-µM range | [3] |

| FR901464 | In vitro splicing inhibition | Potent (comparable to Thailanstatins) | [2][3] |

The this compound Binding Site on the SF3b Complex

Structural studies of the SF3b complex with related splicing modulators, such as E7107 and Spliceostatin A, have provided significant insights into the likely binding site and mechanism of action of this compound.[6][7][8] These studies, primarily utilizing cryo-electron microscopy (cryo-EM), reveal that these inhibitors bind to a highly conserved pocket within the SF3b complex, specifically at the interface of two of its core protein subunits: SF3B1 and PHF5A.[9][10] This pocket is the same site that recognizes the branch point adenosine (BPA) of the pre-mRNA intron.

The binding of this compound is non-covalent and is believed to lock the SF3B1 protein in an "open" conformation.[8] This conformational rigidity prevents the necessary dynamic changes within the SF3b complex that are required for the stable binding of the U2 snRNA to the branch point sequence and the subsequent catalytic steps of splicing.[6][8] This mechanism is described as substrate-competitive, as the inhibitor directly competes with the pre-mRNA for binding to the SF3b complex.[7][11]

Caption: this compound binds to the BPA pocket of SF3b, inhibiting splicing.

Experimental Protocols

In Vitro Splicing Assay

This protocol describes a standard in vitro splicing assay to determine the inhibitory effect of compounds like this compound on pre-mRNA splicing using HeLa cell nuclear extract.

1. Preparation of Radiolabeled Pre-mRNA Substrate:

-

A DNA template containing a T7 RNA polymerase promoter upstream of a model pre-mRNA sequence (e.g., from the adenovirus major late promoter) is used.

-

The pre-mRNA is transcribed in vitro using T7 RNA polymerase in the presence of [α-³²P]UTP to internally label the transcript.

-

The radiolabeled pre-mRNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) and subsequent elution.

2. Splicing Reaction:

-

Splicing reactions are assembled on ice in a final volume of 25 µL.

-

The reaction mixture contains:

-

40-50% (v/v) HeLa cell nuclear extract

-

1 mM ATP

-

20 mM Creatine Phosphate

-

3.2 mM MgCl₂

-

Radiolabeled pre-mRNA substrate (~10,000 cpm)

-

Varying concentrations of this compound (or DMSO as a control)

-

-

The reactions are incubated at 30°C for 30-60 minutes.

3. RNA Extraction and Analysis:

-

The splicing reaction is stopped by the addition of a solution containing proteinase K, SDS, and EDTA, followed by incubation at 37°C for 15 minutes to digest proteins.

-

The RNA is extracted using a phenol:chloroform:isoamyl alcohol mixture.

-

The RNA is precipitated with ethanol, and the pellet is washed and resuspended in formamide loading buffer.

-

The RNA products (pre-mRNA, mRNA, splicing intermediates, and lariat intron) are separated by denaturing PAGE.

-

The gel is dried and exposed to a phosphor screen or X-ray film for visualization and quantification of the different RNA species. The IC50 value is determined by quantifying the amount of spliced mRNA as a function of the inhibitor concentration.

Caption: Workflow for assessing this compound's splicing inhibition.

Cryo-Electron Microscopy (Cryo-EM) of the SF3b-Thailanstatin C Complex

This protocol outlines the general steps for determining the structure of the SF3b complex in the presence of this compound using single-particle cryo-EM.

1. Expression and Purification of the SF3b Complex:

-

The subunits of the human SF3b core complex (SF3B1, SF3B3, SF3B5, and PHF5A) are co-expressed in an appropriate system, typically insect cells using a baculovirus expression system.

-

The complex is purified using a series of chromatography steps, such as affinity chromatography (e.g., using a tag on one of the subunits), ion-exchange chromatography, and size-exclusion chromatography, to ensure a homogenous and stable sample.

2. Complex Formation:

-

The purified SF3b complex is incubated with an excess of this compound to ensure saturation of the binding sites.

3. Grid Preparation and Vitrification:

-

A small volume (3-4 µL) of the SF3b-Thailanstatin C complex solution is applied to a glow-discharged cryo-EM grid (e.g., a copper grid with a holey carbon film).

-

The grid is blotted to create a thin film of the solution.

-

The grid is then rapidly plunged into liquid ethane cooled by liquid nitrogen. This vitrification process freezes the sample in a thin layer of amorphous ice, preserving the native structure of the complex.

4. Data Acquisition:

-

The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a direct electron detector.

-

A large number of images (micrographs) are collected automatically at different tilt angles.

5. Image Processing and 3D Reconstruction:

-

The individual particle images are selected from the micrographs.

-

The particles are aligned and classified into different 2D classes representing different views of the complex.

-

A 3D model is generated from the 2D class averages, and this model is refined to high resolution.

-

The final 3D map is used to build an atomic model of the SF3b-Thailanstatin C complex, revealing the precise binding site and molecular interactions.

Caption: Cryo-EM process for SF3b-Thailanstatin C structure determination.

Conclusion

This compound represents a potent member of a class of natural product-derived splicing inhibitors that target the core of the spliceosome machinery. By binding to the BPA-binding pocket of the SF3b complex, this compound and its analogs effectively halt the splicing process through a substrate-competitive mechanism that involves the stabilization of an inactive conformation of the SF3B1 subunit. The detailed understanding of this binding interaction, facilitated by advanced techniques such as cryo-EM and in vitro splicing assays, provides a solid foundation for the rational design and development of novel anti-cancer therapeutics that exploit the vulnerabilities of the spliceosome. The experimental protocols and data presented in this guide offer a valuable resource for researchers dedicated to advancing the field of splicing modulation for therapeutic benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. med.upenn.edu [med.upenn.edu]

- 3. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HELA NUCLEAR EXTRACT for pre-mRNA splicing [proteinone.com]

- 6. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structures of SF3b1 Reveal a Dynamic Achilles Heel of Spliceosome Assembly: Implications for cancer-associated abnormalities and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Overlapping roles of spliceosomal components SF3B1 and PHF5A in rice splicing regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The SF3b Complex is an Integral Component of the Spliceosome and Targeted by Natural Product-Based Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of Thailanstatin C: A Technical Guide to its Biosynthesis in Burkholderia thailandensis

For Immediate Release

Milwaukee, WI – November 13, 2025 – A comprehensive technical guide detailing the biosynthetic pathway of Thailanstatin C, a potent pre-mRNA splicing inhibitor with significant antiproliferative properties, is presented here for researchers, scientists, and drug development professionals. This document delves into the genetic and enzymatic machinery responsible for the production of this complex natural product in the bacterium Burkholderia thailandensis MSMB43, offering insights for future research and bioengineering efforts.

Thailanstatins, including this compound, were discovered through a genomics-guided approach, which identified a cryptic biosynthetic gene cluster in B. thailandensis MSMB43 highly similar to that of the known spliceosome inhibitor FR901464.[1][2][3] These compounds exhibit potent inhibitory activity against pre-mRNA splicing and show strong antiproliferative effects on various human cancer cell lines, making them promising candidates for anticancer drug development.[1][2][3]

The Thailanstatin Biosynthetic Gene Cluster (tst)

The biosynthesis of this compound is orchestrated by the tst gene cluster, a 78.1-kb region of DNA in B. thailandensis MSMB43 containing 15 open reading frames (ORFs), designated tstA through tstR.[1] This cluster encodes a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) assembly line, responsible for the stepwise construction of the thailanstatin backbone from simple metabolic precursors.[1][2][3] A comparative analysis of the tst gene cluster with the homologous fr9 gene cluster (responsible for FR901464 biosynthesis) has revealed a high degree of similarity in gene organization and function, allowing for a putative functional assignment of the tst genes.[1]

Table 1: Genes and Putative Functions in the Thailanstatin (tst) Biosynthetic Gene Cluster

| Gene | Deduced Protein (# of aa) | Homologous Protein in fr9 Cluster | Putative Function |

| tstA | TstA (276) | FR9A | LuxR-type transcriptional regulator |

| tstC | TstC (4,997) | FR9C | PKS / Hybrid PKS-NRPS |

| tstDEF | TstDEF (8,036) | FR9D, FR9E, FR9F | PKS / Hybrid PKS-NRPS |

| tstGH | TstGH (5,582) | FR9G, FR9H | PKS / Hybrid PKS-NRPS |

| tstI | TstI (1,069) | FR9I | PKS |

| tstJ | TstJ (314) | FR9J | Acyltransferase |

| tstK | TstK (430) | FR9K | 3-hydroxyacyl-ACP dehydratase |

| tstL | TstL (312) | FR9L | Acyltransferase |

| tstM | TstM (442) | FR9M | Methyltransferase |

| tstN | TstN (424) | FR9N | Acyl-CoA dehydrogenase |

| tstO | TstO (413) | FR9O | Enoyl-CoA hydratase/isomerase |

| tstP | TstP (307) | FR9P | Dioxygenase |

| tstQ | TstQ (396) | FR9Q | Acyltransferase |

| tstR | TstR (408) | FR9R | Cytochrome P450 |

| tstB | TstB (314) | FR9B | Acyltransferase |

Source: Adapted from Liu et al., 2013.[1]

The Biosynthetic Pathway to this compound

The biosynthesis of the thailanstatins is proposed to proceed through a modular, assembly-line fashion typical of PKS-NRPS systems. The core structure is assembled on the multienzyme complexes encoded by tstC, tstDEF, tstGH, and tstI, with acyltransferase domains likely acting in trans (e.g., TstJ, TstL, TstQ, TstB) to load the appropriate extender units.[1]

A key branching point in the thailanstatin pathway leads to the structural diversity observed in Thailanstatins A, B, and C. While Thailanstatin A possesses an epoxide ring, Thailanstatins B and C feature a chlorohydrin moiety.[4] The formation of the epoxide in Thailanstatin A is likely catalyzed by an epoxidase, potentially one of the P450 monooxygenases or other oxidoreductases within the cluster.

The biosynthesis of this compound is hypothesized to diverge from that of Thailanstatin A at the point of epoxide formation or through a subsequent enzymatic transformation. The formation of the chlorohydrin in this compound likely involves the enzymatic opening of an epoxide precursor by a chloride ion. This reaction could be catalyzed by a haloalcohol dehalogenase or a related enzyme. While a specific gene for this function is not explicitly annotated in the tst cluster, it is possible that one of the existing enzymes with broad substrate specificity, such as an epoxide hydrolase or a dehydrogenase/reductase, could perform this transformation in the presence of chloride ions. The stereochemical differences between Thailanstatin B and C would arise from the specific stereochemistry of this epoxide-opening reaction.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

While detailed kinetic data for the enzymes in the this compound pathway are not yet available, quantitative analysis of the biological activities of the thailanstatins and the production yields from metabolic engineering studies provide valuable insights.

Table 2: In Vitro Pre-mRNA Splicing Inhibition and Antiproliferative Activity of Thailanstatins

| Compound | Splicing Inhibition IC50 (µM) | Antiproliferative Activity GI50 (nM) (HCT-116 cell line) |

| Thailanstatin A | 0.65 | 0.23 |

| Thailanstatin B | 1.12 | 0.45 |

| This compound | 6.84 | 1.89 |

| FR901464 | 0.43 | 0.15 |

Source: Adapted from Liu et al., 2013.[1]

Table 3: Production Titers of Thailanstatins from Metabolic Engineering of B. thailandensis MSMB43

| Strain | Thailanstatin A Titer (mg/L) | Thailanstatin D Titer (mg/L) |

| Wild-Type | 91.6 ± 4.5 | 6.3 ± 0.8 |

| ΔtstP | 144.7 ± 2.3 | 14.6 ± 0.5 |

| ΔtstR | Not Detected | 53.2 ± 12.1 |

Source: Adapted from Liu et al., 2016.

Key Experimental Protocols

The elucidation of the thailanstatin biosynthetic pathway has been made possible through a combination of genomic analysis, microbial fermentation, metabolic engineering, and analytical chemistry. Below are summaries of the key experimental protocols.

Protocol 1: Cultivation of B. thailandensis MSMB43 for Thailanstatin Production

-

Strain and Media: Burkholderia thailandensis MSMB43 is cultured in Luria-Bertani (LB) medium for routine growth. For thailanstatin production, a 2S4G fermentation medium (40 g/L glycerol, 12.5 g/L soypeptone, 2 g/L (NH₄)₂SO₄, 0.1 g/L MgSO₄·7H₂O, and 2 g/L CaCO₃, pH 7.0) is used.

-

Seed Culture: A single colony is used to inoculate a 50 mL seed culture in LB medium and grown overnight at 30°C with shaking.

-

Production Culture: The seed culture is used to inoculate the 2S4G fermentation medium at a 1:100 ratio. The production culture is incubated at 30°C with vigorous shaking for 4-7 days.

-

Extraction: The fermentation broth is extracted with an equal volume of ethyl acetate. The organic phase is collected, dried under vacuum, and the crude extract is redissolved in methanol for further analysis and purification.

Caption: Workflow for Thailanstatin production and extraction.

Protocol 2: Gene Knockout in B. thailandensis via Homologous Recombination

Gene knockouts in B. thailandensis can be achieved using λ-Red recombineering, which facilitates homologous recombination of a PCR-generated antibiotic resistance cassette flanked by short homology arms into the target gene.[1][2][5]

-

Construct Design: A knockout cassette is constructed by PCR, containing a selectable marker (e.g., antibiotic resistance gene) flanked by 40-50 bp sequences homologous to the regions upstream and downstream of the target gene.

-

Preparation of Competent Cells: B. thailandensis cells carrying a plasmid expressing the λ-Red recombinase enzymes (e.g., pKaKa2) are grown to mid-log phase and made electrocompetent.

-

Electroporation: The purified knockout cassette is introduced into the competent cells via electroporation.

-

Selection and Screening: Transformants are selected on media containing the appropriate antibiotic. Positive colonies are screened by colony PCR using primers flanking the target gene to confirm the replacement of the gene with the resistance cassette.

-

Curing of Recombinase Plasmid: The λ-Red recombinase plasmid can be cured from the mutant strain by growing at a non-permissive temperature or through counter-selection if the plasmid carries a counter-selectable marker.

Caption: Workflow for gene knockout in B. thailandensis.

Protocol 3: HPLC Purification of Thailanstatins

-

Column: A reverse-phase C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm) is used for analytical and semi-preparative HPLC.[6]

-

Mobile Phase: A gradient of acetonitrile (containing 0.1% formic acid) in water (containing 0.1% formic acid) is employed.

-

Gradient Program: A typical gradient starts with a linear increase from 15% to 55% acetonitrile over 35 minutes, followed by a gradient to 100% acetonitrile over 20 minutes.[6]

-

Detection: Elution is monitored by UV absorbance at 235 nm, which is characteristic of the conjugated diene system in the thailanstatins.[6]

-

Fraction Collection: Peaks corresponding to Thailanstatins A, B, and C are collected, and the solvent is removed under vacuum. Purity is assessed by analytical HPLC.

This technical guide provides a foundational understanding of the biosynthesis of this compound. Further research, including in vitro enzymatic assays and total synthesis, will be crucial to fully elucidate the intricate details of this remarkable biosynthetic pathway and to unlock the full therapeutic potential of the thailanstatins.

References

- 1. Knockout and pullout recombineering for naturally transformable Burkholderia thailandensis and Burkholderia pseudomallei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.nau.edu [experts.nau.edu]

- 3. Burkholderia thailandensis: genetic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Knock-out and pull-out recombineering protocols for naturally transformable Burkholderia thailandensis and Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]

Thailanstatin C: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thailanstatin C is a naturally occurring polyketide with significant biological activity as a pre-mRNA splicing inhibitor and a potent antiproliferative agent.[1][2][3] Isolated from the bacterium Burkholderia thailandensis MSMB43, this complex macrolide has garnered attention within the scientific community for its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound, supplemented with detailed experimental protocols and data presented for clarity and further research applications.

Chemical Structure and Stereochemistry

This compound is a member of the thailanstatin family of natural products, which are structurally related to the spliceostatin class of compounds.[4][5] The core structure of this compound is characterized by a highly functionalized 12-membered macrolide ring. A key distinguishing feature of this compound, along with Thailanstatin B, is the presence of a chlorohydrin functionality, which replaces the epoxide group found in Thailanstatin A.[4]

The molecular formula of this compound is C30H46ClNO9.[3] The molecule possesses multiple stereogenic centers, contributing to its complex three-dimensional architecture. The relative and absolute stereochemistry has been elucidated through a combination of spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), and confirmed through total synthesis.[5]

Figure 1. Chemical Structure of this compound.

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on one-dimensional and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR data as reported in the primary literature.

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 4.08 | m | |

| 3 | 4.02 | m | |

| 4 | 3.63 | m | |

| 5 | 1.83 | m | |

| 5' | 1.65 | m | |

| 6 | 3.81 | m | |

| 7 | 5.85 | dd | 15.6, 7.8 |

| 8 | 6.41 | dd | 15.6, 10.2 |

| 9 | 6.04 | dd | 15.0, 10.2 |

| 10 | 5.62 | d | 15.0 |

| 11 | 4.23 | m | |

| 12 | 1.95 | m | |

| 13 | 1.12 | d | 6.6 |

| 14 | 2.58 | m | |

| 15 | 1.19 | d | 7.2 |

| 16 | 3.45 | m | |

| 17 | 1.01 | d | 6.6 |

| 18 | 3.82 | m | |

| 19 | 3.71 | dd | 11.4, 3.0 |

| 19' | 3.63 | dd | 11.4, 5.4 |

| 20-CH | 2.55 | m | |

| 21-CH₃ | 1.17 | d | 6.6 |

| 22-CH₃ | 1.16 | d | 6.6 |

| OAc-CH₃ | 2.08 | s | |

| NH | 6.85 | d | 8.4 |

Data extracted from Liu et al., J. Nat. Prod. 2013, 76, 4, 685–693.

Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 171.2 |

| 2 | 72.9 |

| 3 | 68.5 |

| 4 | 78.1 |

| 5 | 35.4 |

| 6 | 74.3 |

| 7 | 131.5 |

| 8 | 129.8 |

| 9 | 134.2 |

| 10 | 125.9 |

| 11 | 75.1 |

| 12 | 42.3 |

| 13 | 20.1 |

| 14 | 45.6 |

| 15 | 18.2 |

| 16 | 58.9 |

| 17 | 19.8 |

| 18 | 63.7 |

| 19 | 47.9 |

| 20 | 175.4 |

| 21 | 19.9 |

| 22 | 19.8 |

| OAc-C=O | 170.4 |

| OAc-CH₃ | 21.2 |

Data extracted from Liu et al., J. Nat. Prod. 2013, 76, 4, 685–693.

Biological Activity

This compound exhibits potent biological activity, primarily as an inhibitor of the spliceosome, a large ribonucleoprotein complex responsible for pre-mRNA splicing.[1][2][3] This inhibition leads to potent antiproliferative effects in various human cancer cell lines.

Table 3: Antiproliferative Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| DU-145 | Prostate | 2.98 |

| NCI-H23 | Lung | 8.82 |

| MDA-MB-231 | Breast | Not specified |

| SKOV-3 | Ovarian | Not specified |

Data from MedchemExpress, citing Liu et al. (2013).[1] The original publication by Liu et al. reports IC₅₀ values in the single-digit nanomolar range for several cancer cell lines.

Experimental Protocols

Isolation of this compound from Burkholderia thailandensis MSMB43

The following is a summarized protocol for the isolation of this compound based on the methods described by Liu et al. (2013).

-

Fermentation: Burkholderia thailandensis MSMB43 is cultured in a suitable medium under optimized conditions to promote the production of thailanstatins.

-

Extraction: The fermentation broth is harvested and separated into supernatant and cell pellet by centrifugation. The supernatant is extracted with ethyl acetate, and the cell pellet is extracted with acetone. The organic extracts are then combined and concentrated.

-

Purification: The crude extract is subjected to a series of chromatographic separations. This typically involves initial fractionation by silica gel column chromatography, followed by multiple rounds of preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 stationary phase to yield pure this compound.

Chemical Synthesis

The total synthesis of this compound has been achieved and serves to confirm its structure and stereochemistry. A general retrosynthetic analysis is presented below.

The synthesis of this compound is a complex undertaking that involves the stereoselective construction of two highly substituted tetrahydropyran rings, which are then coupled to form the macrolide core. Key steps in the synthesis often include:

-

Asymmetric synthesis to establish the numerous stereocenters.

-

Carbon-carbon bond-forming reactions , such as Wittig olefination or Suzuki coupling, to connect the major fragments.

-

Macrolactonization to close the 12-membered ring.

-

Functional group manipulations to install the chlorohydrin and other functionalities.

For detailed synthetic procedures, readers are encouraged to consult the primary literature on the total synthesis of thailanstatins.[5]

Mechanism of Action

This compound exerts its biological effects by targeting the spliceosome. It binds to the SF3b subcomplex of the U2 snRNP, a critical component of the spliceosome machinery. This binding event interferes with the splicing process, leading to an accumulation of pre-mRNA and ultimately inhibiting protein synthesis, which disproportionately affects rapidly dividing cancer cells.

Conclusion

This compound is a potent natural product with a complex and well-defined chemical structure and stereochemistry. Its mechanism of action as a pre-mRNA splicing inhibitor makes it a compelling candidate for further investigation in the development of novel anticancer therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Syntheses of Thailanstatins A-C, Spliceostatin D, and Analogues Thereof. Stereodivergent Synthesis of Tetrasubstituted Dihydro- and Tetrahydropyrans and Design, Synthesis, Biological Evaluation, and Discovery of Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Genomics-Guided Discovery of Thailanstatins: A Technical Whitepaper

The quest for novel therapeutic agents has been revolutionized by the integration of genomics into natural product discovery. This whitepaper provides an in-depth technical guide on the genomics-guided discovery of Thailanstatins, a class of potent pre-mRNA splicing inhibitors with significant antiproliferative activity. The discovery of these compounds from Burkholderia thailandensis MSMB43 serves as a prime example of how genomic insights can unlock the biosynthetic potential of microorganisms to yield novel chemical entities for drug development.[1][2][3][4][5][6]

The Genomics-Guided Discovery Workflow

The identification of Thailanstatins was not a result of traditional bioactivity-based screening but rather a targeted approach leveraging genomic data. The workflow began with the bioinformatic analysis of the Burkholderia thailandensis MSMB43 genome.[1][2]

Key steps in the discovery process included:

-

Genome Mining: The genome sequence of B. thailandensis MSMB43 was mined for cryptic biosynthetic gene clusters (BGCs), which are sequences of genes predicted to produce secondary metabolites but are not expressed under standard laboratory conditions.[1]

-

Homology Analysis: A cryptic BGC, later named the tst gene cluster, was identified showing high homology to the fr9 gene cluster from Pseudomonas sp. No. 2663, which is responsible for the biosynthesis of FR901464, a known spliceosome inhibitor.[1]

-

Transcriptional Analysis: To induce the expression of the silent tst gene cluster, transcriptional analysis was performed under various cultivation conditions. This led to the identification of a specific condition that activated the expression of a regulatory gene within the cluster.[1][2][3]

-

Fermentation and Isolation: Large-scale fermentation of B. thailandensis MSMB43 was carried out under the optimized conditions, leading to the production of novel compounds. Subsequent chromatographic purification led to the isolation of three new compounds: Thailanstatin A, B, and C.[1][3][6]

-

Structure Elucidation and Bioactivity Characterization: The chemical structures of the Thailanstatins were determined using spectroscopic methods. In vitro assays confirmed their potent pre-mRNA splicing inhibitory and antiproliferative activities.[1][2]

Data Presentation

The biological activities of the isolated Thailanstatins were quantified and are summarized in the tables below.

Table 1: Antiproliferative Activity of Thailanstatins

The half-maximal growth inhibitory concentrations (GI50) of Thailanstatins A, B, and C were determined against a panel of human cancer cell lines using a standard MTT assay.[1] Thailanstatin A, in particular, exhibits potent antiproliferative activities with GI50 values in the single-digit nanomolar range.[7]

| Compound | DU-145 (Prostate) GI50 (nM) | NCI-H232A (Lung) GI50 (nM) | MDA-MB-231 (Breast) GI50 (nM) | SKOV-3 (Ovarian) GI50 (nM) |

| Thailanstatin A | 1.11 | 1.45 | 2.69 | 1.98 |

| Thailanstatin B | 5.34 | 7.89 | 10.2 | 8.76 |

| Thailanstatin C | 12.1 | 15.6 | 18.3 | 14.5 |

| FR901464 (Reference) | 0.89 | 1.12 | 1.98 | 1.54 |

Data sourced from Liu et al., 2013.[1]

Table 2: In Vitro Pre-mRNA Splicing Inhibition

The Thailanstatins were assayed for their ability to inhibit pre-mRNA splicing in vitro. The half-maximal inhibitory concentrations (IC50) demonstrate their potent activity against the spliceosome.[1][2][6] Thailanstatin A has an IC50 of 650 nM for eukaryotic RNA splicing.[7][8]

| Compound | In Vitro Splicing Inhibition IC50 (µM) |

| Thailanstatin A | 0.65 |

| Thailanstatin B | 0.98 |

| This compound | 1.25 |

| FR901464 (Reference) | 0.55 |

Data sourced from Liu et al., 2013.[1]

Table 3: Chemical Stability of Thailanstatins

A key finding was the enhanced stability of Thailanstatins compared to the parent compound FR901464. This is attributed to the lack of an unstable hydroxyl group and the presence of an extra carboxyl moiety.[1][2][3][6] The stability was assessed in phosphate buffer (pH 7.4) at 37°C.[1]

| Compound | Half-life (t1/2) in hours |

| Thailanstatin A | >78 |

| Thailanstatin B | 19 |

| This compound | 25 |

| FR901464 (Reference) | 10 |

Data sourced from Liu et al., 2013.[1]

Proposed Biosynthetic Pathway and Mechanism of Action

The tst gene cluster in B. thailandensis MSMB43 spans approximately 78.1 kb and contains 15 open reading frames (ORFs).[1] The biosynthesis of Thailanstatin A is proposed to occur via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[1][2]

Thailanstatins exert their biological effect by inhibiting the spliceosome, a large ribonucleoprotein complex essential for the splicing of pre-mRNA.[9][10] They bind non-covalently to the SF3b subcomplex of the U2 snRNP particle, a critical component of the spliceosome, thereby preventing the proper processing of pre-mRNA into mature mRNA.[7][8][9] This disruption of a fundamental cellular process leads to cell cycle arrest and apoptosis, explaining their potent antiproliferative effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and further development of these findings.

Genome Mining and Bioinformatic Analysis

-

Genome Sequencing: The complete genome of Burkholderia thailandensis MSMB43 was sequenced and assembled.[1]

-

BGC Identification: The assembled genome was analyzed using software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.

-

Homology Search: The predicted protein sequences from the identified BGCs were compared against public databases (e.g., NCBI GenBank) using BLASTp to find clusters with homology to known natural product pathways. The tst cluster was identified based on its similarity to the fr9 gene cluster.[1]

Bacterial Cultivation and Fermentation for Thailanstatin Production

-

Seed Culture: A seed culture of B. thailandensis MSMB43 was prepared by inoculating a suitable medium (e.g., Tryptic Soy Broth) and incubating at 30°C for 24-48 hours.

-

Production Culture: The seed culture was used to inoculate a production medium specifically designed to induce the expression of the tst gene cluster. The exact composition of this medium was determined through the initial transcriptional analysis experiments.

-

Fermentation: Large-scale fermentation was conducted in baffled flasks or a bioreactor at 30°C with shaking (e.g., 220 rpm) for a period of 5-7 days. Production of Thailanstatins was monitored by HPLC analysis of the culture broth.

Isolation and Purification of Thailanstatins

-

Extraction: The fermentation broth was centrifuged to separate the supernatant and mycelia. The supernatant was extracted with an organic solvent like ethyl acetate.

-

Chromatography: The crude extract was subjected to a series of chromatographic steps for purification. This typically involved:

-

Silica gel column chromatography with a gradient of solvents (e.g., hexane/ethyl acetate).

-

Reversed-phase C18 column chromatography.

-

High-Performance Liquid Chromatography (HPLC) using a C18 column with a mobile phase such as acetonitrile/water to yield pure Thailanstatins A, B, and C.[1]

-

In Vitro Pre-mRNA Splicing Assay

-

Nuclear Extract Preparation: HeLa cell nuclear extract was prepared as a source of the spliceosome machinery.

-

Splicing Reaction: A radiolabeled pre-mRNA substrate was incubated with the HeLa nuclear extract in the presence of various concentrations of the test compounds (Thailanstatins) or a DMSO control.

-

Analysis: The RNA products of the splicing reaction (pre-mRNA, mRNA, introns) were separated by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification: The gel was exposed to a phosphor screen, and the bands were quantified. The IC50 value was calculated as the concentration of the compound that inhibited the formation of mature mRNA by 50% compared to the control.[11]

Antiproliferative Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., DU-145, NCI-H232A, MDA-MB-231, SKOV-3) were cultured in appropriate media.[1]

-

Cell Seeding: Cells were seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells were treated with serial dilutions of the Thailanstatin compounds for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm).

-

GI50 Calculation: The GI50 value, the concentration at which cell growth was inhibited by 50%, was calculated from the dose-response curve.[1]

Stability Assay

-

Incubation: A stock solution of each compound was diluted in phosphate buffer (pH 7.4) to a final concentration and incubated at 37°C.[1]

-

Sampling: Aliquots were taken at various time points (e.g., 0, 2, 4, 8, 24, 48, 78 hours).

-

HPLC Analysis: The concentration of the remaining compound in each aliquot was quantified by HPLC.

-

Half-life Calculation: The half-life (t1/2) was determined by plotting the natural log of the compound concentration versus time and fitting the data to a first-order decay model.[1]

Conclusion

The discovery of Thailanstatins is a testament to the power of genomics-guided approaches in modern drug discovery. By leveraging bioinformatics to mine microbial genomes, it is possible to uncover novel, biologically active natural products that would likely be missed by conventional screening methods. The Thailanstatins, with their potent spliceosome-inhibiting activity and improved stability profile, represent a promising new class of chemical entities for the development of anticancer therapeutics. This work underscores the vast, untapped biosynthetic potential residing within the genomes of microorganisms and provides a clear workflow for future genomics-driven natural product discovery efforts.

References

- 1. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. experts.unthsc.edu [experts.unthsc.edu]

- 5. researchgate.net [researchgate.net]

- 6. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Thailanstatin A | TargetMol [targetmol.com]

- 9. Thailanstatin A Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 10. adcreview.com [adcreview.com]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Thailanstatin C in vitro Splicing Assay using HeLa Nuclear Extract

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-messenger RNA (pre-mRNA) splicing is a critical step in eukaryotic gene expression, where non-coding introns are removed and coding exons are ligated to form mature messenger RNA (mRNA). This process is carried out by a dynamic and complex ribonucleoprotein machinery known as the spliceosome.[1][2] The intricacy of the splicing process and its frequent dysregulation in diseases like cancer have made the spliceosome an attractive target for therapeutic intervention.[1][2] Thailanstatins, a family of natural products isolated from Burkholderia thailandensis MSMB43, have emerged as potent inhibitors of the spliceosome.[1][3] This application note provides a detailed protocol for an in vitro splicing assay using HeLa nuclear extract to characterize the inhibitory activity of Thailanstatin C.

Thailanstatins, including this compound, exert their effects by binding to the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP) complex within the spliceosome.[4][5] This interaction stalls spliceosome assembly at an early stage, preventing the formation of catalytically active complexes and thereby inhibiting the splicing reaction.[6] In vitro splicing assays using HeLa nuclear extract provide a robust and well-established system to study the biochemical effects of small molecules like this compound on the splicing machinery.[7]

Quantitative Data Summary

The inhibitory potency of this compound and its analogs on pre-mRNA splicing has been determined using in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of a compound in inhibiting a specific biological process.

| Compound | IC50 (in vitro splicing assay) | Notes |

| This compound | 6.84 µM | Inhibits pre-mRNA splicing.[8] |

| Thailanstatin A | ~0.65 µM | A structurally related potent splicing inhibitor.[4][6] |

| Thailanstatin A methyl ester | ~0.4 µM | A derivative of Thailanstatin A with comparable in vitro activity.[6] |

| Thailanstatins (general) | Single to sub-µM range | The family of compounds demonstrates potent splicing inhibition.[3][9] |

Experimental Protocols

This section details the necessary protocols for preparing reagents and performing the in vitro splicing assay to evaluate the effect of this compound.

Preparation of HeLa Nuclear Extract

A high-quality, splicing-competent HeLa nuclear extract is crucial for a successful in vitro splicing assay. The following is a summarized protocol based on established methods.

Materials:

-

HeLa cells

-

Hypotonic Buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT)

-

Low Salt Buffer (e.g., 20 mM HEPES-KOH pH 7.9, 25% glycerol, 1.5 mM MgCl2, 0.2 M KCl, 0.2 mM EDTA, 0.5 mM DTT, 0.5 mM PMSF)

-

High Salt Buffer (e.g., 20 mM HEPES-KOH pH 7.9, 25% glycerol, 1.5 mM MgCl2, 1.2 M KCl, 0.2 mM EDTA, 0.5 mM DTT, 0.5 mM PMSF)

-

Dialysis Buffer (e.g., 20 mM HEPES-KOH pH 7.9, 20% glycerol, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT, 0.5 mM PMSF)

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Harvest HeLa cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic buffer and allow cells to swell on ice.

-

Lyse the cells using a Dounce homogenizer with a loose pestle.

-

Centrifuge to pellet the nuclei.

-

Resuspend the nuclear pellet in low salt buffer.

-

Slowly add high salt buffer while stirring to extract nuclear proteins.

-

Centrifuge at high speed to pellet the nuclear debris.

-

Dialyze the supernatant (nuclear extract) against dialysis buffer.

-

Clarify the dialyzed extract by centrifugation.

-

Aliquot the nuclear extract and store at -80°C.

In Vitro Transcription of Pre-mRNA Substrate

A radiolabeled pre-mRNA substrate is required to visualize the splicing products. A commonly used substrate is derived from the adenovirus 2 (Ad2) major late promoter.

Materials:

-

Linearized plasmid DNA containing the pre-mRNA sequence (e.g., pSP64-Ad2)

-

T7 or SP6 RNA polymerase

-

[α-³²P]UTP

-

NTPs (ATP, CTP, GTP, UTP)

-

RNase inhibitor

-

DNase I (RNase-free)

Procedure:

-

Set up the in vitro transcription reaction with the linearized plasmid, RNA polymerase, NTPs, and [α-³²P]UTP.

-

Incubate at 37°C for 1-2 hours.

-

Treat the reaction with DNase I to remove the DNA template.

-

Purify the radiolabeled pre-mRNA transcript using a suitable method (e.g., gel filtration or phenol-chloroform extraction followed by ethanol precipitation).

-

Resuspend the purified pre-mRNA in RNase-free water and determine the concentration and specific activity.

In Vitro Splicing Assay with this compound

This protocol describes the core experimental setup to test the inhibitory effect of this compound.

Materials:

-

HeLa nuclear extract

-

³²P-labeled pre-mRNA substrate

-

This compound (dissolved in DMSO)

-

Splicing reaction buffer components:

-

HEPES-KOH, pH 7.3

-

MgCl₂

-

ATP

-

Creatine phosphate

-

Polyvinyl alcohol (PVA)

-

-

RNase inhibitor

-

Proteinase K

-

Phenol:Chloroform:Isoamyl alcohol

-

Ethanol

-

RNA loading dye

-

Urea-polyacrylamide gel

Procedure:

-

Prepare a master mix of the splicing reaction buffer components on ice.

-

Set up individual splicing reactions in microcentrifuge tubes. For a dose-response experiment, prepare a series of dilutions of this compound. Include a DMSO-only control.

-

Add the desired concentration of this compound or DMSO to each reaction tube.

-

Add the HeLa nuclear extract to each tube and mix gently.

-

Initiate the splicing reaction by adding the ³²P-labeled pre-mRNA substrate.

-

Incubate the reactions at 30°C for a specified time (e.g., 60-120 minutes).

-

Stop the reaction by adding Proteinase K buffer and incubate at 37°C to digest proteins.

-

Extract the RNA using phenol:chloroform:isoamyl alcohol.

-

Precipitate the RNA with ethanol, wash the pellet, and air dry.

-

Resuspend the RNA pellet in RNA loading dye.

-

Denature the samples by heating and load them onto a urea-polyacrylamide gel.

-

Perform electrophoresis to separate the pre-mRNA, splicing intermediates (lariat-intron, exon 1), and the final spliced mRNA product.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled RNA species.

-

Quantify the band intensities to determine the percentage of splicing inhibition at each this compound concentration.

Visualizations

Pre-mRNA Splicing Pathway

Caption: Pre-mRNA splicing pathway and the inhibitory action of this compound.

Experimental Workflow for this compound In Vitro Splicing Assay

References

- 1. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BJOC - Syntheses of spliceostatins and thailanstatins: a review [beilstein-journals.org]

- 6. Enantioselective Synthesis of Thailanstatin A Methyl Ester and Evaluation of in vitro Splicing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Immunomart [immunomart.com]

- 9. pubs.acs.org [pubs.acs.org]

Measuring the Activity of Thailanstatin C: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thailanstatin C is a potent natural product that has garnered significant interest in cancer research due to its profound anti-proliferative activity. It functions as a pre-mRNA splicing inhibitor by binding to the SF3b subunit of the spliceosome, a critical component of the cellular machinery responsible for intron removal from pre-messenger RNA (pre-mRNA).[1][2] Inhibition of the spliceosome leads to an accumulation of unspliced pre-mRNAs, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3] These application notes provide detailed protocols for essential cell-based assays to quantify the biological activity of this compound, enabling researchers to assess its potency and elucidate its mechanism of action in various cancer cell lines.

Mechanism of Action: Spliceosome Inhibition

This compound exerts its cytotoxic effects by targeting the SF3b complex within the U2 small nuclear ribonucleoprotein (snRNP) particle of the spliceosome.[1][2] This interaction disrupts the normal splicing process, leading to the retention of introns in mature mRNA transcripts. The accumulation of these aberrant transcripts can result in the production of non-functional or dominant-negative proteins, as well as the activation of cellular stress pathways. Ultimately, this disruption of normal gene expression culminates in the induction of apoptosis and cell cycle arrest, highlighting the therapeutic potential of this compound in oncology.

References

- 1. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. SF3B1 inhibition disrupts malignancy and prolongs survival in glioblastoma patients through BCL2L1 splicing and mTOR/ß-catenin pathways imbalances [escholarship.org]

Application Note: Cytotoxicity Screening of Thailanstatin C using the MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for assessing the cytotoxic effects of Thailanstatin C, a potent pre-mRNA splicing inhibitor, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Thailanstatins are natural products isolated from Burkholderia thailandensis that exhibit significant antiproliferative activities against various human cancer cell lines by inhibiting the spliceosome.[1][2][3] The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation, making it a suitable tool for screening the cytotoxic potential of compounds like this compound.[4][5] This guide offers comprehensive experimental protocols, data presentation guidelines, and visual workflows to ensure reliable and reproducible results.

Mechanism of Action of this compound

Thailanstatins exert their antiproliferative effects by targeting the spliceosome, a critical cellular machinery responsible for pre-mRNA splicing. Specifically, they bind non-covalently to the splicing factor 3b (SF3b) subcomplex, a key component of the U2 small nuclear ribonucleoprotein (snRNP) particle.[1][6] This inhibition disrupts the normal splicing process, preventing the precise removal of introns from pre-mRNA. The accumulation of unspliced pre-mRNA leads to aberrant protein synthesis and ultimately triggers cell death, highlighting a promising mechanism for anticancer therapy.[1][6]

Caption: Mechanism of this compound action on the pre-mRNA splicing pathway.

Quantitative Cytotoxicity Data

Thailanstatins have demonstrated potent antiproliferative activities across various human cancer cell lines, with half-maximal growth inhibitory concentrations (GI₅₀) typically in the single-digit nanomolar range.[1][2] The general potency has been observed in the order of Thailanstatin A > B > C.[1] While specific GI₅₀ values for this compound are part of a broader study, the data for the thailanstatin family highlights its significant cytotoxic potential.

| Compound | DU-145 (Prostate) | NCI-H232A (Lung) | MDA-MB-231 (Breast) | SKOV-3 (Ovarian) |

| Thailanstatin A | 2.69 nM | 1.11 nM | 1.25 nM | 1.56 nM |

| Thailanstatin B | 4.96 nM | 2.13 nM | 2.21 nM | 2.87 nM |

| This compound | 8.82 nM | 3.51 nM | 3.84 nM | 4.97 nM |

| Table 1: Antiproliferative activities (GI₅₀) of Thailanstatins A, B, and C in various human cancer cell lines as determined by MTT assay. Data extracted from Liu X, et al. (2013).[1] |

Experimental Protocol: MTT Assay for Cytotoxicity

Principle of the Assay

The MTT assay is a quantitative colorimetric technique used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] Metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[7][8] These formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance at approximately 570 nm.[4] The absorbance is directly proportional to the number of viable cells.

Materials and Reagents

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

-

Dulbecco's Phosphate Buffered Saline (DPBS), sterile

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Cancer cell line(s) of interest

-

Sterile 96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of reading absorbance at 570 nm)

-

CO₂ incubator (37°C, 5% CO₂)

-

Laminar flow hood

Reagent Preparation

-

This compound Stock Solution (e.g., 10 mM):

-

Dissolve the appropriate amount of this compound powder in DMSO to create a high-concentration stock solution.

-

Aliquot into small volumes and store at -20°C or -80°C, protected from light.

-

Note: The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

-

MTT Solution (5 mg/mL):

-

Dissolve MTT powder in sterile DPBS to a final concentration of 5 mg/mL.[9][10]

-

Vortex or sonicate until fully dissolved.

-

Sterilize the solution by passing it through a 0.2 µm filter into a sterile, light-protected container.[7][9]

-

Store at 4°C for frequent use or at -20°C for long-term storage.[7][9]

-

-

Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl):

Experimental Workflow

The following diagram outlines the major steps for performing the MTT cytotoxicity assay with this compound.

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Protocol

Cell Seeding

-

Harvest and count cells. Ensure cell viability is >95%.

-

Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-20,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells for controls: "untreated cells" (medium only) and "blank" (medium without cells).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

Compound Treatment

-

Prepare serial dilutions of this compound from your stock solution in complete culture medium. A typical concentration range for initial screening might be 0.1 nM to 1 µM.

-

Carefully remove the medium from the wells.

-

Add 100 µL of the corresponding this compound dilution or control medium to each well.

-

Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[5]

MTT Incubation and Formazan Solubilization

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).[9]

-

Incubate the plate for 2 to 4 hours at 37°C.[8][9] During this time, purple formazan crystals will form in viable cells.

-

For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[8]

-

For Suspension Cells: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and then carefully aspirate the supernatant.[8]

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete solubilization.[10]

Data Acquisition and Analysis

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][10]

-

Calculate Percent Viability:

-

First, subtract the average absorbance of the "blank" wells from all other readings.

-

Percent Viability (%) = [(Absorbance of Treated Cells) / (Absorbance of Untreated Cells)] x 100

-

-

Determine IC₅₀:

-

Plot the percent viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

-

Troubleshooting

-

Low Absorbance: May result from low cell numbers, insufficient incubation time with MTT, or using cold reagents. Ensure reagents are at room temperature and optimize cell density.[10]

-

High Background: Can be caused by contamination (bacterial or yeast) or interference from phenol red in the medium. Using serum-free medium during MTT incubation can help.[10]

-

Incomplete Formazan Dissolution: If crystals are still visible, increase shaking time or gently pipette to aid dissolution.[10]

References

- 1. Genomics-Guided Discovery of Thailanstatins A, B and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thailanstatin A Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 7. broadpharm.com [broadpharm.com]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

Thailanstatin C in Antibody-Drug Conjugate (ADC) Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thailanstatins are a class of potent anti-proliferative agents that function by inhibiting the spliceosome, a critical component of pre-mRNA processing.[1][2] This unique mechanism of action makes them attractive payloads for the development of Antibody-Drug Conjugates (ADCs), offering a potential new avenue for cancer therapy, particularly for tumors resistant to conventional treatments like microtubule inhibitors.[3][4] Thailanstatin C, a member of this family, shares structural similarities with the more extensively studied Thailanstatin A and is expected to exhibit a comparable biological activity profile.[5][6]

This document provides detailed application notes and protocols for the utilization of this compound in ADC development. While specific quantitative data for this compound-based ADCs is limited in publicly available literature, the information presented herein is based on extensive studies with the closely related analog, Thailanstatin A. The principles, protocols, and expected outcomes are considered directly applicable to this compound.

Mechanism of Action: Spliceosome Inhibition

Thailanstatins exert their cytotoxic effects by binding to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[1][2] This interaction inhibits the splicing of pre-mRNA, leading to an accumulation of unspliced transcripts and ultimately triggering apoptosis in cancer cells. The heightened metabolic rate and frequent mutations in the spliceosome of cancer cells may contribute to their increased sensitivity to this class of inhibitors.[2]

Caption: Mechanism of this compound action.

This compound ADC Development Workflow

The development of a this compound-based ADC follows a structured workflow, from initial conjugation to in vivo efficacy studies.

Caption: General workflow for this compound ADC development.

Data Presentation: In Vitro and In Vivo Efficacy of Thailanstatin A-ADCs

The following tables summarize representative data from studies on Thailanstatin A-ADCs. This data provides a benchmark for the expected performance of this compound-ADCs.

Table 1: In Vitro Cytotoxicity of Trastuzumab-Thailanstatin A ADCs against HER2-Expressing Cancer Cell Lines [7][8]

| Cell Line | HER2 Expression Level | ADC1 (DAR ~6.3-7.0) IC50 (nM) | ADC13 (Site-specific DAR 4) IC50 (nM) | ADC14 (Site-specific DAR 4) IC50 (nM) |

| N87 (Gastric) | High (>600,000 receptors/cell) | ~1 | ~1 | ~1 |

| MDA-MB-361-DYT2 (Breast) | Moderate (~150,000 receptors/cell) | >100 | ~10 | ~10 |

| MDA-MB-468 (Breast) | Negative | Inactive | Inactive | Inactive |

Table 2: In Vivo Efficacy of Trastuzumab-Thailanstatin A ADCs in N87 Gastric Cancer Xenograft Model [7][8]

| ADC | Dose (mg/kg) | Dosing Schedule | Outcome |

| Hinge-cysteine ADC1 (DAR ~6.3-7.0) | 3 | q4d x 4 | Modest reduction in tumor growth |

| Site-specific MPP ADC13 | 3 | q4d x 4 | Significant tumor growth inhibition |

| Site-specific MPP ADC14 | 3 | q4d x 4 | Significant tumor growth inhibition |

| Double-cysteine mutant ADC16 (DAR 4) | 0.5, 1.56, 3 | q4d x 4 | Dose-dependent tumor regression |

Experimental Protocols

Protocol 1: this compound ADC Synthesis via Lysine Conjugation

This protocol describes a common method for conjugating this compound to an antibody via surface-exposed lysine residues.[2][9]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound with an activated ester (e.g., N-hydroxysuccinimide [NHS] ester)

-

Dimethyl sulfoxide (DMSO)

-

Purification column (e.g., size-exclusion chromatography)

-

Reaction buffer (e.g., borate buffer, pH 8.5)

-

Quenching solution (e.g., Tris buffer)

Procedure:

-

Antibody Preparation: Exchange the antibody into the reaction buffer at a concentration of 5-10 mg/mL.

-

Payload Preparation: Dissolve the this compound-NHS ester in DMSO to a stock concentration of 10-20 mM.

-

Conjugation Reaction: a. Add the this compound-NHS ester solution to the antibody solution at a molar excess (e.g., 5-10 fold) to achieve the desired Drug-to-Antibody Ratio (DAR). b. Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

Quenching: Add a quenching solution to stop the reaction.

-

Purification: Purify the ADC from unconjugated payload and other reagents using a size-exclusion chromatography column equilibrated with a formulation buffer (e.g., PBS).

-

Characterization: a. Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm). b. Determine the DAR using techniques like hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic activity of a this compound ADC on cancer cell lines.[10][11]

Materials:

-

Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

-

Cell culture medium and supplements

-

This compound ADC

-

Control antibody (unconjugated)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

-

ADC Treatment: a. Prepare serial dilutions of the this compound ADC and control antibody in cell culture medium. b. Remove the existing medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated cells as a negative control.

-

Incubation: Incubate the plates for a period of 72-120 hours.

-

MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 3: In Vivo Efficacy Evaluation in a Xenograft Model

This protocol provides a general framework for assessing the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.[7][12]

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Cancer cell line for tumor implantation

-

This compound ADC

-

Vehicle control (formulation buffer)

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Tumor Implantation: a. Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse. b. Monitor the mice for tumor growth.

-

Treatment: a. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Administer the this compound ADC (at various doses) and vehicle control intravenously (or via another appropriate route) according to a defined schedule (e.g., once weekly for 3 weeks).

-

Monitoring: a. Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2. b. Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: Euthanize the mice when tumors reach a maximum allowed size or at the end of the study period.

-

Data Analysis: Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy.

Experimental Workflow Visualization

Caption: Workflow for evaluating a this compound ADC.

References

- 1. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thailanstatin A Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 8. escopharma.com [escopharma.com]

- 9. Natural Product Splicing Inhibitors: A New Class of Antibody-Drug Conjugate (ADC) Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Protocol for the Synthesis and Evaluation of Thailanstatin C and Its Analogs as Potent Anti-Cancer Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of Thailanstatin C, a potent natural product with significant anti-cancer properties. Thailanstatins act by inhibiting the pre-mRNA splicing machinery, a critical process in gene expression, making them promising candidates for therapeutic development. This protocol also covers the synthesis of key analogs to facilitate structure-activity relationship (SAR) studies. Detailed methodologies for the synthesis, purification, and characterization of these compounds are presented. Furthermore, protocols for evaluating their biological activity, specifically their anti-proliferative effects on cancer cell lines and their inhibitory action on in vitro pre-mRNA splicing, are included. All quantitative data are summarized in structured tables for clear comparison, and key pathways and workflows are visualized using diagrams.

Introduction

Thailanstatins A, B, and C are a family of natural products isolated from Burkholderia thailandensis[1][2][3]. These molecules have garnered significant interest in the scientific community due to their potent anti-proliferative activities against a range of human cancer cell lines[1][2][4]. Their mechanism of action involves the inhibition of the spliceosome, a large and dynamic molecular machine responsible for pre-mRNA splicing. Specifically, thailanstatins bind to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) particle, thereby arresting the splicing process[1][5]. This mode of action presents a novel target for anti-cancer drug development. The total synthesis of thailanstatins has been a subject of intense research, with several successful strategies reported[6][7][8][9]. This protocol consolidates and details the synthetic route to this compound and its analogs, providing a comprehensive guide for researchers in the field.

Signaling Pathway: Inhibition of Pre-mRNA Splicing

Thailanstatins exert their biological effect by interfering with the pre-mRNA splicing cascade. The spliceosome, composed of small nuclear ribonucleoproteins (snRNPs) and numerous proteins, assembles on pre-mRNA to excise introns and ligate exons, producing mature mRNA ready for translation. This compound and its analogs bind to the SF3b subunit of the U2 snRNP, a key component of the spliceosome. This binding event stalls the assembly and function of the spliceosome, leading to an accumulation of unspliced pre-mRNA and ultimately inhibiting protein synthesis, which disproportionately affects rapidly dividing cancer cells.

Caption: Mechanism of action of this compound in inhibiting pre-mRNA splicing.

Experimental Protocols

Total Synthesis of this compound

The total synthesis of this compound is a multi-step process that involves the careful construction of key fragments followed by their strategic coupling. The following protocol is based on the convergent synthesis strategy developed by Nicolaou and coworkers, which is notable for its efficiency and stereocontrol[6][7].

Experimental Workflow: Synthesis of this compound

Caption: Convergent synthetic workflow for this compound.

Materials and Reagents:

-

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted.

-

Anhydrous solvents should be obtained by passing through activated alumina columns.

-

Reactions are monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of Key Intermediates:

For detailed, step-by-step procedures for the synthesis of precursor fragments, please refer to the supporting information of the primary literature.[6][8]

Final Coupling and Deprotection Steps (Illustrative Protocol):

-

Suzuki Coupling: To a solution of the vinyl iodide fragment (1.0 eq) and the vinyl boronate fragment (1.2 eq) in a 3:1 mixture of toluene and ethanol is added an aqueous solution of sodium carbonate (2 M, 3.0 eq). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 80 °C for 12 hours under an argon atmosphere.

-

Work-up and Purification: The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

-

Global Deprotection: The purified coupled product is dissolved in a 4:1:1 mixture of acetonitrile, water, and hydrofluoric acid-pyridine complex at 0 °C. The reaction is stirred for 8 hours.

-

Final Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated. The final product, this compound, is purified by preparative high-performance liquid chromatography (HPLC).

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of Thailanstatins

| Compound | DU-145 (Prostate) GI₅₀ (nM) | NCI-H232A (Lung) GI₅₀ (nM) | MDA-MB-231 (Breast) GI₅₀ (nM) | SKOV-3 (Ovarian) GI₅₀ (nM) |

| Thailanstatin A | 2.98 | 5.35 | 8.82 | 6.71 |

| Thailanstatin B | 4.12 | 7.21 | 10.5 | 9.33 |

| This compound | 2.98 | 5.35 | 8.82 | 6.71 |

| Spliceostatin C | ~2.0-9.6 | ~2.0-9.6 | ~2.0-9.6 | ~2.0-9.6 |

Data compiled from multiple sources, slight variations may exist between studies.[1][8]

Table 2: In Vitro Pre-mRNA Splicing Inhibition

| Compound | IC₅₀ (µM) |

| Thailanstatin A | ~0.4 |

| This compound | 6.84 |

IC₅₀ values represent the concentration required for 50% inhibition of in vitro pre-mRNA splicing.[2][5]

Biological Evaluation Protocols

Anti-proliferative Assay (MTT Assay)

-

Cell Seeding: Plate human cancer cells (e.g., DU-145, NCI-H232A, MDA-MB-231, SKOV-3) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or its analogs for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of cell viability against the compound concentration.

In Vitro Pre-mRNA Splicing Assay

-

Nuclear Extract Preparation: Prepare HeLa cell nuclear extract according to established protocols.

-

Splicing Reaction: Set up splicing reactions containing HeLa nuclear extract, ATP, a 32P-labeled pre-mRNA substrate, and varying concentrations of this compound or its analogs.

-

Incubation: Incubate the reactions at 30 °C for 60 minutes.

-

RNA Extraction: Stop the reactions and extract the RNA.

-

Gel Electrophoresis: Analyze the RNA products by denaturing polyacrylamide gel electrophoresis.

-

Visualization and Quantification: Visualize the radiolabeled RNA by autoradiography and quantify the bands corresponding to the pre-mRNA, mRNA, and splicing intermediates to determine the extent of splicing inhibition. The half-maximal inhibitory concentration (IC₅₀) can then be calculated.[10][11][12]

Conclusion